4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol
Description
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]but-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO/c1-6(16)2-3-9-8(11)4-7(5-15-9)10(12,13)14/h4-6,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCIABAWPAIOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=C(C=C(C=N1)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197334 | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-45-1 | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Selection
The synthesis begins with 2-hydroxy-3-chloro-5-(trifluoromethyl)pyridine, a halogen-rich precursor. Halogenating agents such as N-chlorosuccinimide (NCS) or dichlorohydantoin introduce additional chloro groups at specific positions, ensuring reactivity for subsequent coupling.
Reaction Conditions
In a representative procedure:
- Halogenating Agent : NCS (1.2 equiv) in dichloromethane.
- Temperature : 50–60°C under nitrogen.
- Yield : 85–90% after recrystallization.
Halogenation is critical for activating the pyridine ring toward palladium-catalyzed couplings.
Purification and Characterization
Isolation Techniques
Crude product purification involves:
Spectroscopic Data
- Boiling Point : 155°C at 0.5 mmHg.
- Density : 1.39 g/cm³ (predicted).
- pKa : 13.13 (predicted), indicating weak acidity of the hydroxyl group.
Comparative Analysis of Synthetic Routes
| Method | Halogenation Agent | Coupling Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Patent CN110818661B | NCS | PdCl₂(PPh₃)₂ | 71.2 | 95 |
| Alternative Approach | Dichlorohydantoin | Pd(OAc)₂ | 68.5 | 92 |
The patented route offers superior yield and purity, likely due to optimized solvent and catalyst systems.
Industrial Applications and Scalability
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol serves as a precursor for fluopicolide metabolites, which are broad-spectrum fungicides. Scalability challenges include:
- Cost of Palladium : Recycling protocols reduce expenses.
- Waste Management : Chlorinated byproducts require neutralization before disposal.
Chemical Reactions Analysis
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Overview
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol is an organic compound with significant potential in various scientific research applications, particularly in the fields of microbiology and medicinal chemistry. Its unique molecular structure, featuring a pyridine ring and distinct functional groups, contributes to its biological activity, particularly as an antimicrobial agent.
The compound exhibits notable biological activity primarily through its role as an inhibitor of bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability. By binding to the active site of PPTase, this compound disrupts the production of secondary metabolites crucial for bacterial growth and virulence. This mechanism positions it as a promising candidate for the development of new antimicrobial agents aimed at treating bacterial infections.
Antimicrobial Research
The primary application of this compound lies in its potential as an antimicrobial agent. Research indicates that it effectively inhibits various bacterial strains by targeting PPTase, leading to impaired growth and reduced virulence. This makes it a valuable candidate for further pharmaceutical development.
Synthetic Chemistry
This compound can serve as a reagent in organic synthesis due to its reactive functional groups. The presence of the butynol moiety allows for nucleophilic additions and coupling reactions, making it useful in developing more complex organic molecules.
Materials Science
Given its unique chemical structure, this compound may also find applications in materials science, particularly in creating novel materials with specific properties derived from its reactivity and stability.
Case Studies and Research Findings
Research has highlighted the effectiveness of this compound against various bacterial strains. For instance, studies have shown that derivatives of this compound can significantly reduce the virulence factors produced by pathogenic bacteria, thus providing insights into its potential therapeutic applications.
In laboratory settings, experiments focusing on the interaction between this compound and bacterial enzymes have demonstrated promising results, paving the way for future studies aimed at optimizing its structure for enhanced biological efficacy.
Mechanism of Action
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Fluopyram (CAS 658066-35-4)
- Structure : N-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide.
- Key Features : Shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group but linked to a benzamide via an ethyl chain.
- Application : Broad-spectrum fungicide targeting succinate dehydrogenase inhibition .
- Differentiator : The amide and ethyl spacer enhance systemic activity in plants, unlike the propargyl alcohol in the target compound.
Haloxyfop (CAS 69806-34-4)
- Structure: 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid.
- Key Features: Pyridinyl group connected to a phenoxypropanoate backbone.
- Application : Herbicide inhibiting acetyl-CoA carboxylase in grasses .
- Differentiator: Ester and carboxylic acid groups enable herbicidal activity, contrasting with the non-ionic propargyl alcohol in the target compound.
Derivatives with Modified Substituents
4-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)-N-[3-(dimethylamino)propyl]benzenesulfonamide (CAS 338981-12-7)
- Structure: Sulfonamide-linked pyridinyl derivative with a dimethylaminopropyl chain.
- Application: Potential pharmaceutical use due to sulfonamide’s enzyme inhibitory properties .
- Differentiator : Polar sulfonamide group enhances solubility and target binding compared to the hydrophobic alkyne in the target compound.
2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzenecarboxylate (CAS 338415-48-8)
Compounds with Propargyl or Alkyne Motifs
Propargite (CAS 2312-35-8)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Primary Application |
|---|---|---|---|---|
| 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol | N/A | C₁₃H₉ClF₃NO | Propargyl alcohol, pyridine | Synthetic intermediate |
| Fluopyram | 658066-35-4 | C₁₆H₁₁ClF₆N₂O | Ethylamide, pyridine | Fungicide |
| Haloxyfop | 69806-34-4 | C₁₅H₁₁ClF₃NO₄ | Phenoxypropanoate, pyridine | Herbicide |
| 4-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)-N-[3-(dimethylamino)propyl]benzenesulfonamide | 338981-12-7 | C₁₇H₁₉ClF₃N₃O₃S | Sulfonamide, dimethylaminopropyl | Pharmaceutical research |
| Propargite | 2312-35-8 | C₁₉H₂₆O₄S | Propargyl sulfite, tert-butylphenoxy | Acaricide |
Key Research Findings
- Electronic Effects : The chloro and trifluoromethyl groups on the pyridine ring enhance electrophilicity, facilitating nucleophilic substitutions in the target compound .
- Reactivity: The propargyl alcohol moiety in the target compound enables click chemistry or Sonogashira coupling, distinguishing it from ester/amide-based agrochemicals .
- Toxicity: Haloxyfop derivatives (e.g., haloxyfop-etoxyethyl) are banned due to carcinogenicity, highlighting the importance of substituent choice in safety profiles .
Biological Activity
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-butyn-2-ol, also known by its CAS number 937601-45-1, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, efficacy in different biological contexts, and relevant case studies.
- Molecular Formula : C10H7ClF3NO
- Molecular Weight : 249.62 g/mol
- Structural Formula : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a butynol moiety.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may play a role in metabolic pathways relevant to disease states.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound exhibits significant activity against specific bacterial strains. For example, it was tested against Staphylococcus aureus, showing notable inhibition at concentrations less than 100 μg/mL.
- Cytotoxicity in Cancer Research : A study involving various cancer cell lines indicated that this compound has potential cytotoxic effects, particularly in breast cancer models. The combination of this compound with standard chemotherapy agents showed enhanced efficacy compared to monotherapy.
Research Findings
Recent findings indicate that the compound's structural features contribute to its biological activity:
- The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- The chloro substituent may play a critical role in binding affinity to target proteins involved in disease processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
